5-Bromo-1-phenyl-1H-imidazole
Description
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
5-bromo-1-phenylimidazole |
InChI |
InChI=1S/C9H7BrN2/c10-9-6-11-7-12(9)8-4-2-1-3-5-8/h1-7H |
InChI Key |
OKSYQMJPTQGNSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Bromination of Phenyl-Imidazole
One common method involves direct bromination of 1-phenylimidazole at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.
Procedure:
- Reagents :
- 1-Phenylimidazole
- NBS or molecular bromine
- Solvent: Acetonitrile or chloroform
- Catalyst: A radical initiator like benzoyl peroxide (if using NBS)
- Conditions :
- Reaction temperature: 0–25 °C
- Reaction time: 4–6 hours
- Steps :
- Dissolve 1-phenylimidazole in the chosen solvent.
- Add NBS or bromine dropwise under stirring.
- Monitor reaction progress using thin-layer chromatography (TLC).
- After completion, quench excess bromine with sodium thiosulfate solution.
- Extract the product with an organic solvent and purify via recrystallization or column chromatography.
- Yield : Typically ranges from 70% to 85% depending on reaction conditions.
| Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| NBS | Acetonitrile | Benzoyl peroxide | 0–25 | 4–6 | ~80 |
| Bromine | Chloroform | None | Room temp | ~5 | ~75 |
Cyclization Approach
An alternative method involves synthesizing the imidazole ring directly with a brominated precursor.
Procedure:
- Reagents :
- Brominated ketone (e.g., phenacyl bromide)
- Ammonium acetate
- Solvent: Acetic acid or ethanol
- Conditions :
- Reflux for 6–8 hours
- Steps :
- Mix phenacyl bromide and ammonium acetate in the solvent.
- Heat under reflux and monitor via TLC.
- Cool the reaction mixture and precipitate the product by adding water.
- Filter and recrystallize to obtain pure 5-Bromo-1-phenyl-1H-imidazole.
- Yield : Typically around 65%–75%.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Phenacyl bromide + Ammonium acetate | Acetic acid | Reflux | 6–8 | ~70 |
Halogen Exchange Method
This method employs a halogen exchange reaction starting with a chlorinated or iodinated derivative of phenyl-imidazole.
Procedure:
- Reagents :
- Chlorinated/Iodinated phenyl-imidazole
- Bromine source (e.g., potassium bromide, copper(II) bromide)
- Conditions :
- Elevated temperature (~100 °C)
- Steps :
- React chlorinated/iodinated phenyl-imidazole with potassium bromide in an organic solvent like dimethylformamide (DMF).
- Heat to promote halogen exchange.
- Purify the product by recrystallization or chromatography.
- Yield : Moderate, around 60%–70%.
Analysis of Preparation Methods
Advantages:
- The direct bromination method is straightforward and provides high yields under mild conditions.
- Cyclization offers versatility in starting materials, allowing for customization of substituents on the imidazole ring.
Challenges:
- Bromination reactions require careful handling due to the reactivity of brominating agents.
- Halogen exchange methods may suffer from lower yields and require higher temperatures.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 5 serves as a key site for nucleophilic substitution, enabling functionalization with diverse nucleophiles.
Reagents and Conditions :
-
Nucleophiles : Amines, thiols, alkoxides.
-
Base : NaH or K₂CO₃ in polar aprotic solvents (e.g., DMF).
-
Temperature : Typically 25–80°C.
| Nucleophile | Product | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Morpholine | 5-Morpholino-1-phenyl-1H-imidazole | 85 | K₂CO₃, DMF, 80°C, 12 h | |
| Thiophenol | 5-Phenylthio-1-phenyl-1H-imidazole | 78 | NaH, DMF, 60°C, 6 h | |
| Methanol | 5-Methoxy-1-phenyl-1H-imidazole | 65 | K₂CO₃, DMF, reflux, 8 h |
Mechanism : The reaction proceeds via a two-step process: (1) deprotonation of the nucleophile by the base, and (2) attack at the electron-deficient C5 position of the imidazole ring.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling with aryl boronic acids facilitates biaryl synthesis, expanding structural diversity.
Optimized Protocol :
-
Catalyst : Pd(OAc)₂ (1 mol%).
-
Base : K₃PO₄·7H₂O.
-
Solvent : 1,4-Dioxane/H₂O (3:1).
-
Temperature : 70°C under ultrasound irradiation.
Key Insight : Electron-donating groups on boronic acids enhance yields (e.g., 92% for 4-methoxyphenyl), while electron-withdrawing groups (e.g., nitro) reduce reactivity (70%).
Acylation and Alkylation at the Imidazole Nitrogen
The N3 position undergoes modification under mild conditions, retaining the bromine for further functionalization.
Acylation :
-
Reagents : Acetyl chloride, propionyl anhydride.
-
Conditions : Base (e.g., Et₃N), CH₂Cl₂, 0°C to RT.
| Acylating Agent | Product | Yield (%) | Source |
|---|---|---|---|
| Acetyl chloride | N-Acetyl-5-bromo-1-phenyl-1H-imidazole | 89 | |
| Benzoyl chloride | N-Benzoyl-5-bromo-1-phenyl-1H-imidazole | 82 |
Alkylation :
-
Reagents : Methyl iodide, benzyl bromide.
-
Conditions : NaH, THF, reflux.
| Alkylating Agent | Product | Yield (%) | Source |
|---|---|---|---|
| Methyl iodide | N-Methyl-5-bromo-1-phenyl-1H-imidazole | 75 |
Oxidation and Reduction Reactions
Oxidation :
-
The imidazole ring is resistant to oxidation, but substituents like methyl groups (if present) can be oxidized to carboxylic acids using KMnO₄.
Reduction : -
Catalytic hydrogenation (H₂, Pd/C) removes bromine, yielding 1-phenyl-1H-imidazole (90% yield).
Comparative Reactivity Table
| Reaction Type | Key Feature | Advantage | Limitation |
|---|---|---|---|
| NAS | Bromine substitution | Broad functional group tolerance | Requires strong bases |
| Suzuki Coupling | Biaryl formation | High yields under aerobic conditions | Sensitive to boronic acid electronics |
| Acylation | N-functionalization | Mild conditions | Competing side reactions at bromine |
Scientific Research Applications
Introduction to 5-Bromo-1-phenyl-1H-imidazole
This compound is a compound that belongs to the imidazole family, characterized by its five-membered aromatic ring containing two nitrogen atoms. This compound has garnered attention in various fields of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the scientific research applications of this compound, highlighting its role in antimicrobial, anticancer, and antihypertensive activities, among others.
Overview
Research has demonstrated that derivatives of imidazole, including this compound, exhibit significant antimicrobial properties. Studies have evaluated these compounds against various bacterial strains, showcasing their potential as effective antimicrobial agents.
Case Studies
-
Antibacterial Activity : Jain et al. synthesized several imidazole derivatives and tested their antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among the compounds tested, certain derivatives showed promising results with substantial zones of inhibition (Table 1) .
Compound Zone of Inhibition (mm) 5a 15 5b 11 5c 20 Streptomycin (control) 28 - Antifungal Activity : Parab et al. evaluated the antifungal potential of imidazole derivatives against Candida albicans and Aspergillus niger. The results indicated that some compounds exhibited significant antifungal activity comparable to standard treatments .
Case Studies
- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) : A systematic study focused on developing IDO inhibitors led to the synthesis of phenyl-imidazole derivatives. These compounds demonstrated enhanced potency in inhibiting IDO, a target implicated in cancer and immune suppression .
-
Cytotoxicity Against Cancer Cell Lines : Research by Ali et al. highlighted that certain imidazole derivatives showed significant cytotoxicity against human cancer cell lines, including melanoma, with IC50 values indicating effective inhibition .
Compound Mean IC50 (μM) C13 2.4 C12 0.38
Overview
The antihypertensive properties of imidazole derivatives have been explored through various studies, revealing their potential in managing high blood pressure.
Case Studies
-
Evaluation in Animal Models : Hadizadeh et al. synthesized a series of imidazole-based compounds and assessed their antihypertensive effects in rats using the tail-cuff method. The results indicated that several compounds exhibited significant vasorelaxant effects .
Compound EC50 (μM) E max (%) 67a 369.37 91.2 67b 210.33 75.14
Mechanism of Action
The mechanism of action of 5-Bromo-1-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the phenyl group contribute to its binding affinity and specificity for molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : Bromine placement (2- vs. 5-position) significantly impacts reactivity and intermolecular interactions. For instance, 2-bromo derivatives may exhibit distinct hydrogen-bonding patterns compared to 5-bromo analogues .
- Benzimidazole vs. Imidazole : Benzimidazole derivatives (e.g., ) exhibit enhanced planarity and conjugation, favoring applications in optoelectronics and pharmacology .
Table 2: Functional Comparisons
Key Findings :
- Antimicrobial Potential: Brominated imidazoles, particularly those with fluorine (e.g., 5-Bromo-6-fluoro-1H-benzo[d]imidazole), show enhanced bioactivity due to increased electronegativity and membrane permeability .
- Electron-Withdrawing Effects : Bromine and fluorine substituents improve thermal stability in polymers and coordination complexes, as seen in high-purity benzoimidazole derivatives .
Q & A
Q. What are the most effective synthetic routes for preparing 5-Bromo-1-phenyl-1H-imidazole?
The synthesis of this compound can be achieved through condensation and cycloaddition reactions. For example, analogous imidazole derivatives have been synthesized using chloroacetyl chloride in the presence of triethylamine as a catalyst, yielding cyclized products with high purity (e.g., 86% yield for a related bromo-substituted imidazole) . Another method involves reacting aryl aldehydes with thiadiazol-2-amine precursors under reflux conditions, followed by purification via column chromatography . Key reagents include aromatic aldehydes, brominated intermediates, and copper iodide as a catalyst in dimethyl sulfoxide (DMSO) at elevated temperatures (140°C) .
Q. How can spectroscopic characterization be optimized for verifying the structure of this compound?
A combination of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) is critical. For instance:
- ¹H NMR : Look for aromatic proton signals in the δ 7.45–8.35 ppm range and methyl groups at δ ~2.64 ppm .
- ¹³C NMR : Confirm the presence of imidazole carbons (C=N) at ~144 ppm and brominated aromatic carbons at ~592 cm⁻¹ in IR spectra .
- MS : Molecular ion peaks (e.g., m/z 286.01 for a bromo-imidazole derivative) validate the molecular formula . Consistency across these techniques ensures structural accuracy.
Q. What purification strategies are recommended for isolating this compound?
Silica gel column chromatography with ethyl acetate/hexane gradients is effective for removing unreacted precursors . Recrystallization from ethanol or dichloromethane can further enhance purity, as demonstrated for structurally similar imidazoles . Monitoring via thin-layer chromatography (TLC) with Rf values ~0.83 (hexane:ethyl acetate = 3:1) helps track progress .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
Optimization involves screening catalysts, solvents, and temperatures. For example, copper iodide in DMSO at 140°C promotes efficient coupling in imidazole synthesis, while triethylamine enhances cyclization kinetics . Microwave-assisted synthesis may reduce reaction times compared to traditional heating (e.g., 5 days for some protocols ). Design-of-experiments (DoE) approaches can systematically vary parameters like stoichiometry and solvent polarity to maximize yield .
Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) be analyzed for bromo-imidazole derivatives?
Contradictions in NMR signals often arise from substituent effects or solvent interactions. For example, electron-withdrawing bromine atoms deshield nearby protons, shifting aromatic signals upfield . Compare experimental data with computational predictions (e.g., density functional theory, DFT) to validate assignments . If inconsistencies persist, re-examine sample purity or consider X-ray crystallography for unambiguous structural confirmation .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
DFT calculations using the B3LYP functional and 6-31G* basis set reliably predict molecular geometry, frontier orbitals, and electrostatic potentials . For example, HOMO-LUMO gaps can indicate reactivity, while Mulliken charges highlight electrophilic sites for functionalization. Software like Gaussian or ORCA facilitates these analyses, with validation against experimental UV-Vis or cyclic voltammetry data .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
Modify the phenyl or imidazole moieties to assess bioactivity changes. For instance:
- Replace bromine with chlorine or methyl groups to evaluate halogen effects on cytotoxicity .
- Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like EGFR, using crystal structures from the Protein Data Bank (PDB) .
- Validate predictions with in vitro assays (e.g., MTT for cytotoxicity) .
Q. What crystallographic tools are recommended for determining the crystal structure of this compound?
Use SHELX programs for structure refinement. SHELXL refines small-molecule structures against high-resolution X-ray data, while SHELXS solves phases via direct methods . ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions, aiding in polymorphism analysis . Ensure data collection at low temperature (e.g., 100 K) to minimize disorder .
Methodological Notes
- Contradiction Management : Cross-validate synthetic protocols and spectroscopic data with literature .
- Ethical Compliance : Adhere to safety guidelines for handling brominated compounds (e.g., use fume hoods, PPE) .
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
